6-Amino-3-bromo-2-methylbenzoic acid
Overview
Description
6-Amino-3-bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 3rd position. This is followed by nitration to introduce a nitro group, which is subsequently reduced to form the amino group at the 6th position. The reaction conditions often involve the use of bromine (Br2) and iron(III) bromide (FeBr3) for bromination, and concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Different amine derivatives.
Scientific Research Applications
6-Amino-3-bromo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and bromine groups allows it to form specific interactions with biological molecules, potentially inhibiting or activating certain pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
6-Amino-2-bromo-3-methylbenzoic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Amino-6-methylbenzoic acid:
Uniqueness
6-Amino-3-bromo-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6-amino-3-bromo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWECHCGAIYTKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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